
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide, also known as QZ-7, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. QZ-7 is a quinazoline derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
Antimicrobial Activity
Studies on quinazolinone derivatives, including those with sulfonamide linkages, have demonstrated significant antimicrobial properties. For example, Patel et al. (2010) synthesized a series of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones, which showed remarkable antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like C. albicans, A. niger, and A. clavatus (Patel, Patel, Patel, Shaikh, & Patel, 2010). Similarly, another study by Patel et al. (2010) on novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones also highlighted their significant antibacterial and antifungal activities (Patel & Patel, 2010).
Anticancer Properties
Quinazolinone-based compounds have been identified as potential anticancer agents. Teng Shao and colleagues (2014) discovered 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures for PI3K inhibitors with significant antiproliferative activities against various human cancer cell lines. These compounds, through their effect on the PI3K/AKT/mTOR pathway, demonstrated a notable anticancer effect in preclinical models (Shao et al., 2014).
Dye Synthesis
The structural motif of quinazolinone sulfonamides has also found applications in the synthesis of dyes. Navadiya et al. (2008) reported the synthesis of N-[4-(4-aryalazo)-phenyl]-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulfonamide derivatives, which demonstrated promising dyeing properties for various fibers. This suggests the potential of quinazolinone derivatives in the development of new dyes with diverse applications (Navadiya, Dave, Jivani, Undavia, & Patwa, 2008).
Propriétés
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-24(27-19-14-16-21(17-15-19)32-20-9-3-1-4-10-20)13-5-2-8-18-29-25(31)22-11-6-7-12-23(22)28-26(29)33/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18H2,(H,27,30)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWVMZIWGQRNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


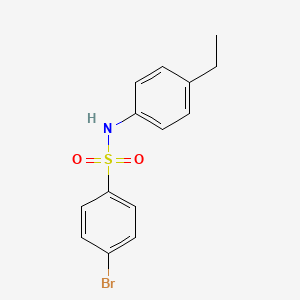
![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)
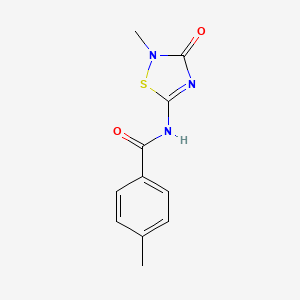

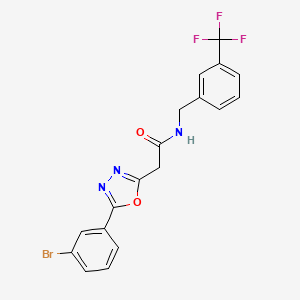


![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2390238.png)
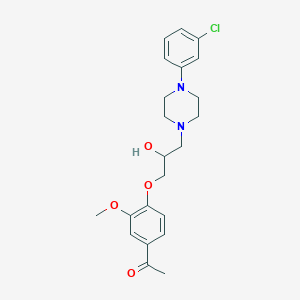
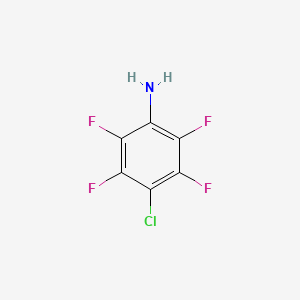

![5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2390243.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)